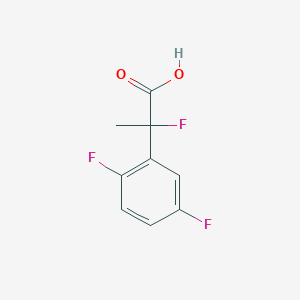![molecular formula C10H17NO2 B13308716 Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a chemical compound with a unique bicyclic structure. It is a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief neurotransmitter in mammals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . Another method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne, which includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or platinum are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines.
科学的研究の応用
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and inhibition of GABA aminotransferase .
類似化合物との比較
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another conformationally restricted GABA analogue.
Rodocaine: A local anesthetic with a similar bicyclic structure.
Bone resorption inhibitors: Compounds with similar structural motifs used in the treatment of bone diseases.
Uniqueness
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is unique due to its specific conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible analogues . This makes it a valuable compound in the design of new therapeutic agents.
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3 |
InChIキー |
HLGACRQFAUCKFM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCNC2C1CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


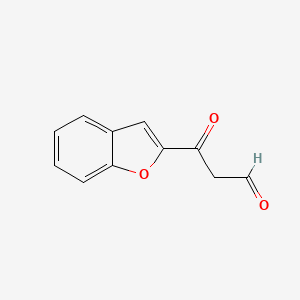
![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
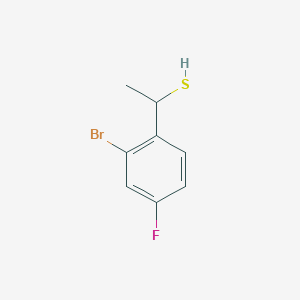
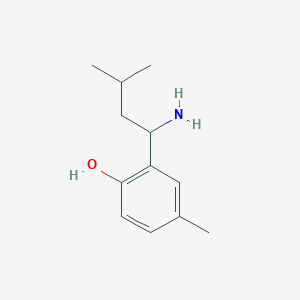

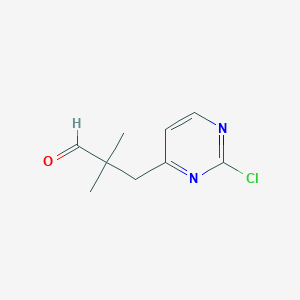


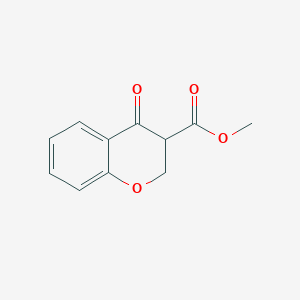
![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![3-{[(4-Chloro-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13308688.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
